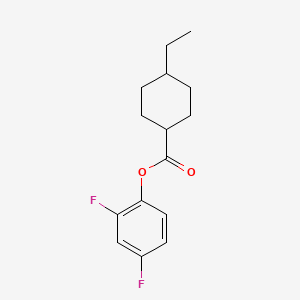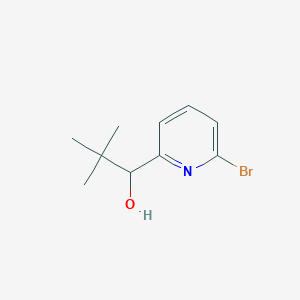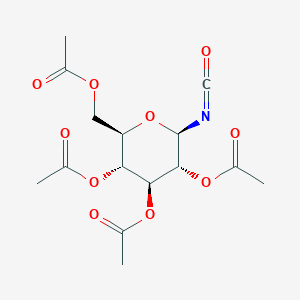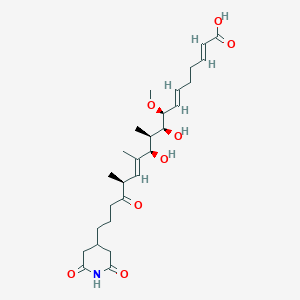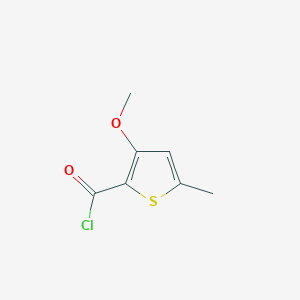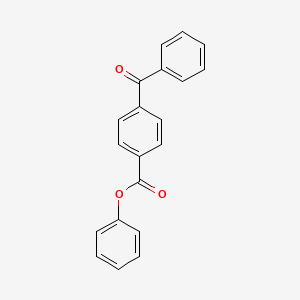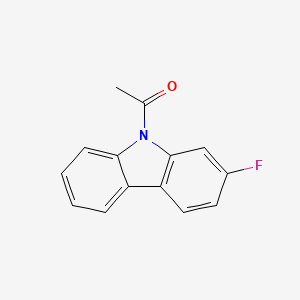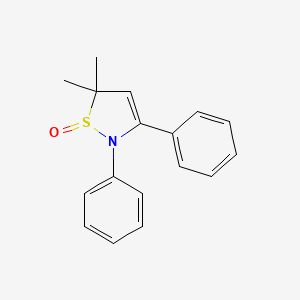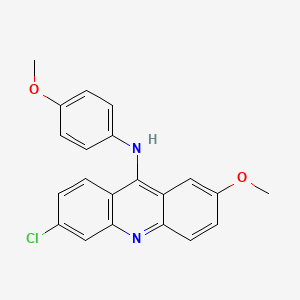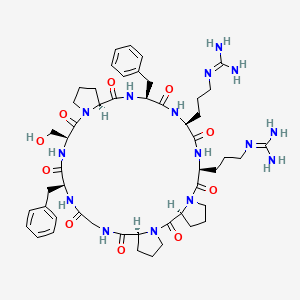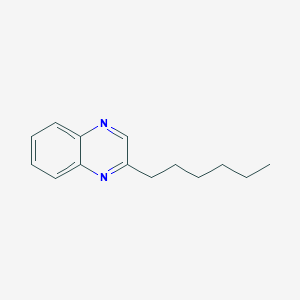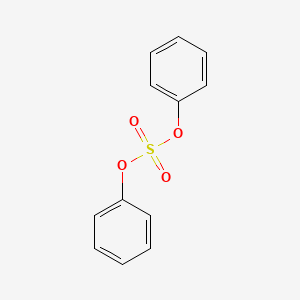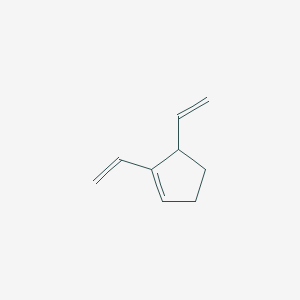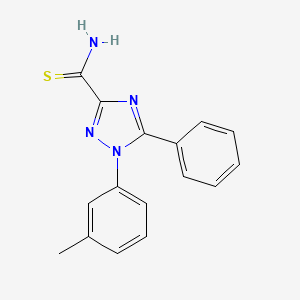
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide typically involves the reaction of 3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted triazole derivatives, depending on the nucleophile used.
科学的研究の応用
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Another heterocyclic compound with potential biological activities.
3-Methylmethcathinone: A synthetic cathinone with stimulant properties.
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: A synthetic cathinone with psychoactive properties
Uniqueness
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbothioamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88839-01-4 |
|---|---|
分子式 |
C16H14N4S |
分子量 |
294.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-5-phenyl-1,2,4-triazole-3-carbothioamide |
InChI |
InChI=1S/C16H14N4S/c1-11-6-5-9-13(10-11)20-16(12-7-3-2-4-8-12)18-15(19-20)14(17)21/h2-10H,1H3,(H2,17,21) |
InChIキー |
IIFPBDSJGUIWEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NC(=N2)C(=S)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
